Chlorhydrate de bambutérol

Vue d'ensemble

Description

Le bambutérol est un agoniste bêta-adrénergique à action prolongée utilisé principalement dans le traitement de l'asthme et d'autres maladies pulmonaires associées au bronchospasme. Il s'agit d'un promédicament de la terbutaline, ce qui signifie qu'il est métabolisé dans l'organisme pour produire le médicament actif terbutaline . Le bambutérol est connu pour sa durée d'action prolongée, ce qui le rend adapté à la gestion à long terme de l'asthme .

Applications De Recherche Scientifique

Bambuterol has several scientific research applications:

Medicine: Used in the treatment of asthma and chronic obstructive pulmonary disease.

Pharmacology: Studied for its pharmacokinetics and pharmacodynamics, particularly its conversion to terbutaline and its effects on beta-adrenoceptors.

Chemistry: Used as a model compound in studies of prodrug design and beta-adrenoceptor agonists.

Mécanisme D'action

Target of Action

Bambuterol hydrochloride primarily targets beta-2 adrenergic receptors . These receptors play a crucial role in the relaxation of smooth muscles, particularly in the bronchial passages .

Mode of Action

Bambuterol is a prodrug of terbutaline . Its pharmacologic effects are largely attributable to the stimulation of beta-2 adrenergic receptors. This stimulation activates intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP .

Biochemical Pathways

The activation of beta-2 adrenergic receptors by bambuterol leads to an increase in cyclic AMP. This increase in cyclic AMP causes the deactivation of myosin light chain kinase and the activation of myosin light chain phosphate . These changes result in the relaxation of smooth muscles in the bronchioles .

Pharmacokinetics

Bambuterol is extensively metabolized in the liver, with terbutaline being formed through both hydrolysis and oxidation . The bioavailability of bambuterol is around 20% . The elimination half-life of bambuterol is approximately 13 hours, while that of terbutaline is around 21 hours . The compound is primarily excreted through the kidneys .

Result of Action

The primary result of bambuterol’s action is the relaxation of smooth muscles, leading to the dilation of bronchial passages . This bronchodilation helps to manage lung diseases associated with bronchospasm, such as asthma, chronic bronchitis, and emphysema .

Action Environment

The action of bambuterol can be influenced by environmental factors. For instance, the compound acts as a cholinesterase inhibitor, which can prolong the duration of action of certain drugs whose breakdown in the body depends on cholinesterase function . Furthermore, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio for bambuterol is 1.1x10-5, indicating that the use of bambuterol presents an insignificant risk to the environment .

Analyse Biochimique

Biochemical Properties

Bambuterol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with butyrylcholinesterase, an enzyme responsible for hydrolyzing bambuterol into terbutaline . This interaction is crucial as it controls the release of the active drug, terbutaline, which then stimulates beta2-adrenergic receptors. These receptors are linked to intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP, leading to smooth muscle relaxation and bronchodilation .

Cellular Effects

Bambuterol hydrochloride influences various cellular processes, particularly in smooth muscle cells of the respiratory tract. By increasing cyclic AMP levels, it promotes the relaxation of bronchial smooth muscle, thereby alleviating bronchospasm . Additionally, bambuterol hydrochloride can inhibit the release of mediators of immediate hypersensitivity from cells, especially mast cells, which play a role in allergic reactions . This inhibition helps reduce inflammation and improve respiratory function.

Molecular Mechanism

At the molecular level, bambuterol hydrochloride exerts its effects through the stimulation of beta2-adrenergic receptors. This stimulation activates intracellular adenyl cyclase, leading to an increase in cyclic AMP levels . The elevated cyclic AMP levels result in the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release. Furthermore, bambuterol hydrochloride’s prodrug nature means it is metabolized into terbutaline, which continues to activate beta2-adrenergic receptors, sustaining the therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bambuterol hydrochloride have been observed to change over time. The compound is stable to pre-systemic elimination and is slowly hydrolyzed to terbutaline, allowing for sustained release and prolonged action . Studies have shown that bambuterol hydrochloride can maintain its bronchodilatory effects for up to 24 hours, making it suitable for once-daily dosing . The inhibition of plasma cholinesterase by bambuterol hydrochloride is reversible, with enzyme activity returning to normal approximately two weeks after discontinuation .

Dosage Effects in Animal Models

In animal models, the effects of bambuterol hydrochloride vary with different dosages. At therapeutic doses, it effectively reduces bronchospasm and improves respiratory function . At higher doses, adverse effects such as tachycardia, hyperemia, and myocardial lesions have been observed, consistent with the known effects of beta-agonists . These findings highlight the importance of dose optimization to balance efficacy and safety.

Metabolic Pathways

Bambuterol hydrochloride is primarily metabolized by butyrylcholinesterase into terbutaline . This metabolic pathway is crucial for its prodrug nature, ensuring a controlled release of the active drug. Additionally, bambuterol hydrochloride undergoes oxidative metabolism, producing various metabolites that can be further hydrolyzed to terbutaline . This multi-step metabolic process contributes to the prolonged duration of action of bambuterol hydrochloride.

Transport and Distribution

After absorption, bambuterol hydrochloride is distributed preferentially to lung tissue, where it is hydrolyzed to terbutaline . This targeted distribution enhances its therapeutic effects on the respiratory system. The compound and its metabolites exhibit high first-pass hydrolytic stability, allowing for effective oral administration . The volume of distribution and protein binding characteristics of bambuterol hydrochloride further support its efficacy in treating respiratory conditions .

Subcellular Localization

The subcellular localization of bambuterol hydrochloride and its metabolites is primarily within the lung tissue, where the hydrolysis to terbutaline occurs . This localization is facilitated by the presence of butyrylcholinesterase in lung tissue, which ensures efficient conversion of the prodrug to its active form. The specific targeting of lung tissue enhances the bronchodilatory effects of bambuterol hydrochloride, making it a valuable therapeutic agent for asthma and related conditions .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du bambutérol implique plusieurs étapes clés :

Matériau de départ : La synthèse commence par la 3’,5’-dihydroxyacetophénone.

Diméthylcarbamoylation : Ce composé est mis à réagir avec le chlorure de diméthylcarbamoyle pour former le bis(diméthylcarbamate) de 5-acétyl-1,3-phénylène.

Halogénation : L'intermédiaire est ensuite halogéné à l'aide de brome pour produire le bis(diméthylcarbamate) de 5-(bromoacétyl)-1,3-phénylène.

Amination : Enfin, le composé bromé est mis à réagir avec la tert-butylamine pour donner le bambutérol.

Méthodes de production industrielle

La production industrielle du bambutérol suit généralement la même voie synthétique mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement élevé et une pureté élevée du produit final. L'utilisation de réacteurs automatisés et de systèmes de purification permet d'obtenir une qualité constante .

Analyse Des Réactions Chimiques

Types de réactions

Le bambutérol subit plusieurs types de réactions chimiques :

Hydrolyse : Le bambutérol est hydrolysé dans l'organisme pour produire la terbutaline.

Oxydation : Il peut subir des réactions d'oxydation, bien que celles-ci soient moins fréquentes.

Substitution : Le composé peut participer à des réactions de substitution, en particulier en ce qui concerne ses groupes carbamate.

Réactifs et conditions courants

Hydrolyse : Catalysée par la cholinestérase plasmatique.

Oxydation : Nécessite généralement des agents oxydants forts.

Substitution : Implique souvent des nucléophiles tels que les amines.

Principaux produits

Hydrolyse : Produit de la terbutaline.

Oxydation : Peut produire divers dérivés oxydés.

Substitution : Donne des dérivés carbamate modifiés.

Applications de la recherche scientifique

Le bambutérol a plusieurs applications de recherche scientifique :

Médecine : Utilisé dans le traitement de l'asthme et de la bronchopneumopathie chronique obstructive.

Pharmacologie : Etudié pour sa pharmacocinétique et sa pharmacodynamique, en particulier sa conversion en terbutaline et ses effets sur les récepteurs bêta-adrénergiques.

Mécanisme d'action

Le bambutérol exerce ses effets en stimulant les récepteurs bêta-adrénergiques, en particulier les récepteurs bêta-2. Cette stimulation conduit à l'activation de l'adénylcyclase intracellulaire, qui catalyse la conversion de l'adénosine triphosphate en adénosine monophosphate cyclique (AMPc). L'augmentation des niveaux d'AMPc entraîne la relaxation des muscles lisses bronchiques et l'inhibition de la libération de médiateurs de l'hypersensibilité immédiate des cellules, en particulier les mastocytes .

Comparaison Avec Des Composés Similaires

Le bambutérol est comparé à d'autres agonistes bêta-adrénergiques tels que :

Terbutaline : Le bambutérol est un promédicament de la terbutaline, offrant une durée d'action plus longue.

Salbutamol : Tous deux sont utilisés dans le traitement de l'asthme, mais le bambutérol a une durée d'action plus longue.

Formotérol : Un autre bêta-agoniste à action prolongée, mais avec des propriétés pharmacocinétiques différentes.

Unicité

Le caractère unique du bambutérol réside dans sa nature de promédicament, qui permet une durée d'action prolongée et une fréquence de dosage réduite par rapport aux autres bêta-agonistes .

Composés similaires

- Terbutaline

- Salbutamol

- Formotérol

Propriétés

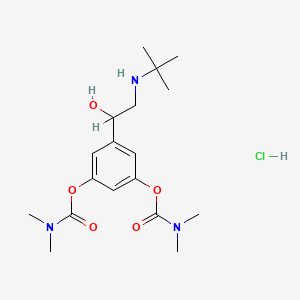

IUPAC Name |

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZXOIAKUNOVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048550 | |

| Record name | Bambuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bambuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.69e-01 g/L | |

| Record name | Bambuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The pharmacologic effects of bambuterol are at least in part attributable to stimulation through beta-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP. Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. | |

| Record name | Bambuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

81732-65-2, 81732-46-9 | |

| Record name | Bambuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81732-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bambuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081732652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bambuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bambuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAMBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1850G1OVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bambuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.